molecular formula C20H24BFO3 B14018050 2-(6-(Benzyloxy)-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(6-(Benzyloxy)-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14018050
M. Wt: 342.2 g/mol
InChI Key: COJANOWVKGWXED-UHFFFAOYSA-N
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Description

2-(6-(Benzyloxy)-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry. This compound is particularly significant due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Benzyloxy)-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 6-(benzyloxy)-2-fluoro-3-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors are often employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(6-(Benzyloxy)-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-(Benzyloxy)-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is employed in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(6-(Benzyloxy)-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boron-containing reagent in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organic substrates participating in the coupling reaction .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 2-Fluorophenylboronic acid
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(6-(Benzyloxy)-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in Suzuki–Miyaura coupling reactions. The presence of the benzyloxy and fluoro groups enhances its stability and reactivity compared to other boronic esters .

Properties

Molecular Formula

C20H24BFO3

Molecular Weight

342.2 g/mol

IUPAC Name

2-(2-fluoro-3-methyl-6-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C20H24BFO3/c1-14-11-12-16(23-13-15-9-7-6-8-10-15)17(18(14)22)21-24-19(2,3)20(4,5)25-21/h6-12H,13H2,1-5H3

InChI Key

COJANOWVKGWXED-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)C)OCC3=CC=CC=C3

Origin of Product

United States

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